molecular formula C20H22N4 B7050224 3-[[4-(4-Methylpyrimidin-2-yl)piperidin-1-yl]methyl]quinoline

3-[[4-(4-Methylpyrimidin-2-yl)piperidin-1-yl]methyl]quinoline

Cat. No.: B7050224
M. Wt: 318.4 g/mol
InChI Key: MXPVVSKDMKSQBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[[4-(4-Methylpyrimidin-2-yl)piperidin-1-yl]methyl]quinoline is a complex organic compound that features a quinoline core linked to a piperidine ring, which is further substituted with a methylpyrimidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[4-(4-Methylpyrimidin-2-yl)piperidin-1-yl]methyl]quinoline typically involves multi-step organic reactions. One common approach includes:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[[4-(4-Methylpyrimidin-2-yl)piperidin-1-yl]methyl]quinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions using hydrogen gas and palladium catalysts can convert the quinoline core to tetrahydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine or quinoline rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Alkyl halides, aryl halides, and nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Quinoline N-oxides.

    Reduction Products: Tetrahydroquinoline derivatives.

    Substitution Products: Various substituted quinoline and piperidine derivatives.

Scientific Research Applications

3-[[4-(4-Methylpyrimidin-2-yl)piperidin-1-yl]methyl]quinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[[4-(4-Methylpyrimidin-2-yl)piperidin-1-yl]methyl]quinoline involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and quinine, which also contain the quinoline core.

    Piperidine Derivatives: Compounds such as piperine and piperidine-based pharmaceuticals.

Uniqueness

3-[[4-(4-Methylpyrimidin-2-yl)piperidin-1-yl]methyl]quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a quinoline core with a substituted piperidine ring makes it a versatile scaffold for drug development and other applications .

Properties

IUPAC Name

3-[[4-(4-methylpyrimidin-2-yl)piperidin-1-yl]methyl]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4/c1-15-6-9-21-20(23-15)17-7-10-24(11-8-17)14-16-12-18-4-2-3-5-19(18)22-13-16/h2-6,9,12-13,17H,7-8,10-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXPVVSKDMKSQBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)C2CCN(CC2)CC3=CC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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